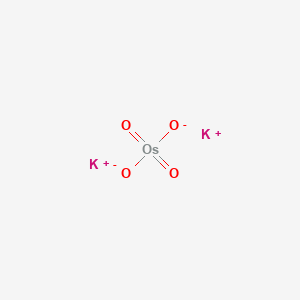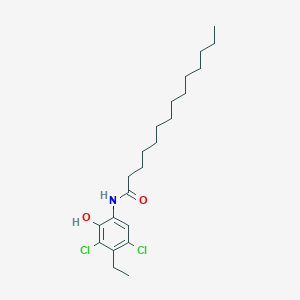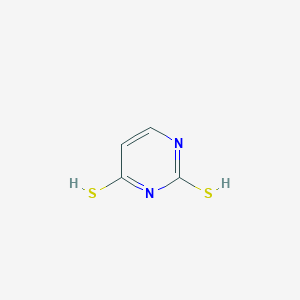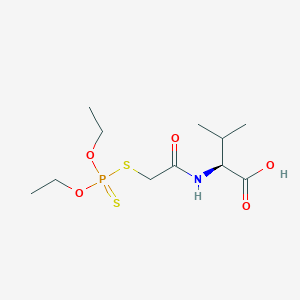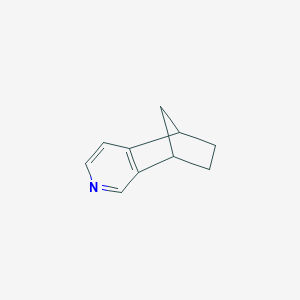![molecular formula C13H15NO4 B010164 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate CAS No. 51727-47-0](/img/structure/B10164.png)
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate (PAMA) is a monomer used in the synthesis of polymers with various applications in the field of biomedicine and material science. PAMA has been extensively studied for its unique properties, which include biocompatibility, biodegradability, and tunable mechanical properties.
Aplicaciones Científicas De Investigación
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate has been used in various scientific research applications, including drug delivery, tissue engineering, and biosensors. This compound-based polymers have been shown to be effective drug carriers due to their biocompatibility and ability to encapsulate hydrophobic drugs. This compound-based hydrogels have also been used in tissue engineering applications due to their ability to mimic the mechanical properties of natural tissues. Additionally, this compound-based biosensors have been developed for the detection of various biomolecules, including glucose and cholesterol.
Mecanismo De Acción
The mechanism of action of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers depends on their specific application. In drug delivery applications, this compound-based polymers encapsulate drugs and release them in a controlled manner, either through diffusion or degradation of the polymer matrix. In tissue engineering applications, this compound-based hydrogels provide a scaffold for cell growth and tissue regeneration. In biosensor applications, this compound-based polymers are used as a transducer to convert the biochemical signal into a measurable signal.
Biochemical and Physiological Effects:
This compound-based polymers have been shown to have minimal toxicity and are biocompatible with various cell types. In vitro studies have shown that this compound-based hydrogels support cell growth and proliferation. In vivo studies have shown that this compound-based polymers are biodegradable and do not elicit an immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers is their tunable mechanical properties, which can be adjusted by varying the monomer ratio or crosslinking density. Additionally, this compound-based polymers have a high loading capacity for hydrophobic drugs. However, one limitation of this compound-based polymers is their sensitivity to pH and temperature, which can affect their stability and drug release kinetics.
Direcciones Futuras
For 2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate-based polymers include the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Additionally, this compound-based polymers could be used in combination with other materials, such as nanoparticles or peptides, to enhance their properties. Further research is also needed to investigate the long-term effects of this compound-based polymers in vivo and their potential for clinical translation.
In conclusion, this compound is a versatile monomer with various applications in the field of biomedicine and material science. Its unique properties, including biocompatibility, biodegradability, and tunable mechanical properties, make it a promising candidate for the development of new drug delivery systems, tissue engineering scaffolds, and biosensors. Further research is needed to fully understand the potential of this compound-based polymers and their future applications.
Métodos De Síntesis
2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate can be synthesized through the reaction of methacrylic acid with 4-aminobenzoic acid, followed by esterification with 2-hydroxyethyl methacrylate. The resulting product is purified through column chromatography and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.
Propiedades
| 51727-47-0 | |
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-(phenylcarbamoyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H15NO4/c1-10(2)12(15)17-8-9-18-13(16)14-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,14,16) |
Clave InChI |
UQFMGLLQCSSNQM-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)NC1=CC=CC=C1 |
| 51727-47-0 | |
Sinónimos |
2-[[(phenylamino)carbonyl]oxy]ethyl methacrylate; 2-methyl-2-propenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; 2-Methylpropenoic acid 2-[[(phenylamino)carbonyl]oxy]ethyl ester; Phenylcarbamic acid 2-(methacryloyloxy)ethyl ester; 2-Propenoic acid, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



